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Compound of Interest

Compound Name: isoquinolin-3-amine

Cat. No.: B165114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for isoquinolin-3-amine, a significant heterocyclic amine in medicinal chemistry and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in complex synthetic pathways.

Core Spectroscopic Data
The spectroscopic data for isoquinolin-3-amine (CAS: 25475-67-6, Molecular Formula:

C₉H₈N₂, Molecular Weight: 144.17 g/mol ) are summarized below. These data are essential for

structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of

isoquinolin-3-amine.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

8.89 s - H-1

7.85 d 8.2 H-8

7.58 d 8.2 H-5

7.50 ddd 8.2, 7.0, 1.2 H-7

7.28 ddd 8.2, 7.0, 1.2 H-6

6.61 s - H-4

4.45 br s - NH₂

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

156.3 C-3

145.4 C-1

138.1 C-8a

129.5 C-7

128.8 C-5

126.9 C-6

123.5 C-4a

120.9 C-8

107.9 C-4

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of isoquinolin-3-amine is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Strong, Broad (two bands)

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100 - 3000 Medium Aromatic C-H stretching

1650 - 1580 Strong
N-H bending (scissoring) of the

primary amine

1600 - 1450 Medium to Strong
Aromatic C=C and C=N ring

stretching

1335 - 1250 Strong Aromatic C-N stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of isoquinolin-3-amine shows a

distinct fragmentation pattern.

m/z Relative Intensity Assignment

144 High Molecular ion [M]⁺

117 High [M - HCN]⁺

89 Medium [C₇H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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A solution of isoquinolin-3-amine (approximately 10-20 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.75 mL) containing tetramethylsilane (TMS) as an internal standard. The

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is

obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small

amount of isoquinolin-3-amine (1-2 mg) is finely ground with approximately 100-200 mg of dry

KBr powder using an agate mortar and pestle. The mixture is then compressed into a thin,

transparent pellet using a hydraulic press. The pellet is placed in the sample holder of a

Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, typically via a direct insertion probe or

after separation by gas chromatography. The molecules are ionized by a beam of high-energy

electrons (typically 70 eV). The resulting ions are then accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Workflow
The process of obtaining and interpreting the spectroscopic data for isoquinolin-3-amine
follows a logical workflow, as illustrated in the diagram below.
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Caption: Workflow for Spectroscopic Analysis of Isoquinolin-3-amine.

To cite this document: BenchChem. [Spectroscopic Profile of Isoquinolin-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165114#isoquinolin-3-amine-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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